molecular formula C7H10ClN3O B1467095 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol CAS No. 1247819-06-2

1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol

Cat. No. B1467095
CAS RN: 1247819-06-2
M. Wt: 187.63 g/mol
InChI Key: PCNVXAJFLQTGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol, also known as (2R)-2-[(2-chloropyrimidin-4-yl)amino]propan-1-ol , is a chemical compound with the molecular formula C7H10ClN3O . It has a molecular weight of 187.63 g/mol . The IUPAC name for this compound is 1-[(2-chloropyrimidin-4-yl)amino]propan-2-ol . It is a white crystalline powder and is slightly soluble in ethanol and dimethyl sulfoxide (DMSO) .


Chemical Reactions Analysis

1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol can participate in various chemical reactions, including nucleophilic substitutions, condensations, and transformations. Its reactivity depends on the functional groups present in the molecule. For example, it may undergo reactions with other nucleophiles or electrophiles, leading to the formation of derivatives or new compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol: is a valuable intermediate in the synthesis of various heterocyclic compounds. These structures are central to many pharmaceuticals and agrochemicals due to their biological and chemical properties .

Pharmaceutical Research

This compound is used in the development of new drugs. Its pyrimidine ring is a common motif in drugs that target a wide range of diseases, including cancer, viral infections, and metabolic disorders .

Material Science

In material science, 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol can be used to create novel materials with specific electronic or photonic properties. It may serve as a precursor for materials used in light-emitting diodes or as corrosion inhibitors .

Industrial Applications

The compound finds applications in industrial chemistry as a building block for the synthesis of more complex molecules. It can be used to create compounds with specific functionalities that are required in various chemical products .

Environmental Applications

Research into environmental applications of this compound includes its potential use in the degradation of pollutants. Its reactivity can be harnessed to break down harmful chemicals in the environment .

Agricultural Applications

In agriculture, derivatives of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol can be explored for their potential use as herbicides or pesticides. The pyrimidine ring system is known to be effective in disrupting the growth of certain plants and pests .

Biochemistry Research

This compound is also significant in biochemistry research, where it can be used to study enzyme reactions or as a building block for synthesizing biomolecules that can interact with DNA or proteins .

Pharmacology Research

In pharmacology, 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol is used to develop new pharmacological agents. Its structure allows for the creation of molecules that can modulate biological pathways, leading to potential therapeutic applications .

Safety and Hazards

1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol should be handled with care. It is essential to follow standard laboratory safety protocols when working with this compound. Specific safety information, including hazards and precautions, can be found in the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

1-[(2-chloropyrimidin-4-yl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-5(12)4-10-6-2-3-9-7(8)11-6/h2-3,5,12H,4H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNVXAJFLQTGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC(=NC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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